2-(3-aminopropyl)pyridazin-3(2H)-one
CAS No.: 1105192-02-6
Cat. No.: VC3347130
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105192-02-6 |
---|---|
Molecular Formula | C7H11N3O |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 2-(3-aminopropyl)pyridazin-3-one |
Standard InChI | InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 |
Standard InChI Key | VIGUGFSSJHJYKD-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(N=C1)CCCN |
Canonical SMILES | C1=CC(=O)N(N=C1)CCCN |
Introduction
Structural Characteristics and Classification
2-(3-Aminopropyl)pyridazin-3(2H)-one belongs to the broader class of pyridazin-3(2H)-ones, which are heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group at position 3. The parent structure, pyridazin-3(2H)-one, consists of four carbon atoms, two nitrogen atoms, and one oxygen atom arranged in a six-membered aromatic ring system . The specific compound under review features a 3-aminopropyl substituent at the N-2 position, which introduces additional functionality and potential binding properties.
The basic pyridazin-3(2H)-one scaffold has the following characteristics:
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Molecular formula: C4H4N2O
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Molecular weight: 96.09 g/mol
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Melting point range: 98-104°C
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Boiling point: 101°C at 1.5 mmHg
Building upon this foundation, 2-(3-aminopropyl)pyridazin-3(2H)-one incorporates a 3-aminopropyl side chain at the N-2 position, resulting in a compound with the molecular formula C7H11N3O. This structural modification significantly alters the physicochemical properties and potential biological activities compared to the parent compound.
Structural Comparison with Related Derivatives
Several derivatives of 2-(3-aminopropyl)pyridazin-3(2H)-one have been studied in greater detail, providing valuable comparative insights. For instance, 2-(3-aminopropyl)-6-phenyl-3(2H)-pyridazinone (C13H15N3O) represents a structural analog with an additional phenyl group at position 6 . Similarly, 2-(3-aminopropyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one (C11H13N3OS) features a thiophen-2-yl substituent at position 6 .
Physicochemical Properties
Based on analysis of related compounds and structural considerations, 2-(3-aminopropyl)pyridazin-3(2H)-one is expected to exhibit specific physicochemical properties that influence its behavior in biological systems and chemical reactions.
General Properties
The physicochemical profile of 2-(3-aminopropyl)pyridazin-3(2H)-one can be extrapolated from related derivatives:
*XLogP3-AA represents the calculated octanol-water partition coefficient, indicating the compound's lipophilicity.
Solubility and Ionization
The presence of the terminal amino group in the 3-aminopropyl side chain introduces basic properties to the molecule, likely making it soluble in dilute acids due to protonation. Simultaneously, the carbonyl group at position 3 contributes to hydrogen bond acceptor capabilities. These characteristics suggest a compound with moderate water solubility and potential amphiphilic behavior in physiological environments.
Agricultural and Industrial Applications
Beyond pharmaceutical applications, pyridazin-3(2H)-ones have demonstrated utility in agricultural contexts.
Structure-Activity Relationships in Agrochemical Applications
The relationship between structural modifications of pyridazin-3(2H)-ones and their agrochemical efficacy has been extensively studied. Specifically, substituents at positions 2 and 6 often significantly influence biological activity and selectivity. The 3-aminopropyl group at position 2 may contribute to specific receptor binding or metabolic stability that could be advantageous in agricultural applications.
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